molecular formula C7H14N2O B13304922 2-Methylpiperidine-2-carboxamide

2-Methylpiperidine-2-carboxamide

Cat. No.: B13304922
M. Wt: 142.20 g/mol
InChI Key: UJJZRIQSYSSYFS-UHFFFAOYSA-N
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Description

2-Methylpiperidine-2-carboxamide is a chemical compound with the molecular formula C7H14N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpiperidine-2-carboxamide typically involves the amidation of 2-methylpiperidine with a suitable carboxylic acid derivative. One common method is the reaction of 2-methylpiperidine with an activated carboxylic acid, such as an acyl chloride or anhydride, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. For instance, a continuous flow system using a packed column with a catalyst like Raney nickel can be employed to achieve high yields and selectivity . This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpiperidine-2-carboxamide undergoes various chemical reactions, including:

    Amidation: Formation of amide bonds with carboxylic acids.

    Hydrogenation: Reduction of double bonds in the presence of hydrogen and a catalyst.

    Substitution: Replacement of functional groups with nucleophiles or electrophiles.

Common Reagents and Conditions:

    Amidation: Carboxylic acids or their derivatives (e.g., acyl chlorides) in the presence of bases like triethylamine.

    Hydrogenation: Hydrogen gas and catalysts such as palladium on carbon.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed:

    Amidation: Formation of this compound.

    Hydrogenation: Saturated derivatives of the compound.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-Methylpiperidine-2-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

2-methylpiperidine-2-carboxamide

InChI

InChI=1S/C7H14N2O/c1-7(6(8)10)4-2-3-5-9-7/h9H,2-5H2,1H3,(H2,8,10)

InChI Key

UJJZRIQSYSSYFS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCN1)C(=O)N

Origin of Product

United States

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